molecular formula C16H19ClN2O2 B1440807 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride CAS No. 1246172-74-6

2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride

Cat. No. B1440807
M. Wt: 306.79 g/mol
InChI Key: GOGGSQKYOCTTMB-UHFFFAOYSA-N
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Description

“2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl .


Physical And Chemical Properties Analysis

“2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride” is a solid compound that should be stored at room temperature, kept dry and cool .

Scientific Research Applications

1. Metabolic Pathway Investigation

Studies have indicated that compounds structurally related to 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride are involved in complex metabolic pathways. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats led to the identification of several metabolites, revealing the compound's metabolic transformation through pathways involving deamination, reduction, oxidation, and acetylation of the amino group (Kanamori et al., 2002).

2. Antimicrobial Activity

Certain derivatives of 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride have been synthesized and tested for biological activity. For instance, a study synthesized 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides and found that the compounds exhibit weak antibacterial activity, indicating potential antimicrobial properties (Arutyunyan et al., 2014).

3. Corrosion Inhibition

Compounds with structural similarities to 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride have shown significant applications in corrosion inhibition. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated an inhibition efficiency of up to 98% on mild steel in hydrochloric acid medium, suggesting potential use in protecting metals from corrosion (Bentiss et al., 2009).

4. Cytotoxicity and Antioxidant Properties

Several studies have focused on the synthesis of derivatives of 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride to evaluate their cytotoxic and antioxidant properties. For instance, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). In addition, phenylpropanoids isolated from Lindelofia stylosa, including compounds with structural similarities to 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride, demonstrated significant antioxidant activities in various assays (Choudhary et al., 2008).

5. Antifungal and Antibacterial Applications

Research has also delved into the antifungal and antibacterial potentials of compounds related to 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride. For example, a study synthesized thiophene-3-carboxamide derivatives and found that they exhibit antibacterial and antifungal activities (Vasu et al., 2005).

6. Neuroprotection

Compounds structurally related to 2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride have shown potential in neuroprotection. For instance, phenylpropanoid esters of rhamnose isolated from the roots of Scrophularia buergeriana attenuated glutamate-induced neurotoxicity in cortical neurons, suggesting protective effects against neurodegeneration (Kim & Kim, 2000).

Safety And Hazards

The compound has been classified as harmful, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-14-9-7-13(8-10-14)18-16(19)15(17)11-12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGGSQKYOCTTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-methoxyphenyl)-3-phenylpropanamide hydrochloride

CAS RN

1246172-74-6
Record name Benzenepropanamide, α-amino-N-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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